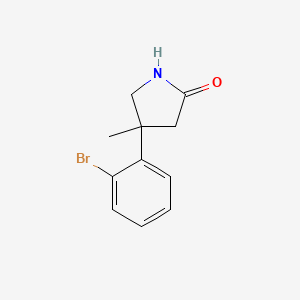

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one

描述

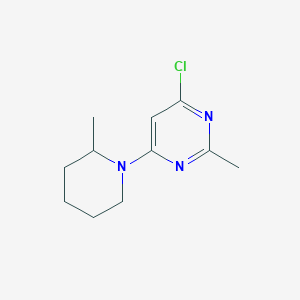

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one, commonly referred to as 2-BMP, is a synthetic compound used in various scientific research applications. It is a member of the pyrrolidin-2-one family of compounds, which are characterized by their cyclic structure of four carbon atoms and two nitrogen atoms. 2-BMP is a colorless crystalline solid with a melting point of approximately 150°C. It is insoluble in water and highly soluble in organic solvents such as ethanol and acetone.

科学研究应用

Antimicrobial Agent Development

The structural analogs of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one have been studied for their potential as antimicrobial agents. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The development of new antimicrobial agents is crucial in the fight against drug-resistant pathogens, and this compound’s derivatives could contribute to this field .

Anticancer Activity

Derivatives of this compound have been evaluated for their anticancer properties, particularly against oestrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7). Some derivatives have demonstrated significant antiproliferative effects, indicating the potential for these compounds to be developed into chemotherapeutic agents .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between drugs and their targets. Derivatives of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one have been used in molecular docking studies to predict their binding affinities to various receptors, which is a critical step in rational drug design .

Pharmacological Research

The pharmacological activities of derivatives of this compound are being explored, including their potential use as lead compounds for drug design. Their physicochemical properties and spectroanalytical data are being studied to understand their behavior in biological systems and their mode of action .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds containing sulfur and nitrogen atoms, like thiazole derivatives, have been synthesized using bromophenyl as a starting material. These heterocyclic compounds have a wide range of medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

ADME Profile Analysis

The absorption, distribution, metabolism, and excretion (ADME) profiles of drugs are crucial for their development. The ADME properties of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one derivatives have been studied to ensure they have favorable characteristics for use as pharmaceuticals .

Chemical Synthesis and Modification

This compound serves as a key intermediate in the synthesis of various boronic acid derivatives, which are valuable in organic synthesis and medicinal chemistry. The ability to modify the bromophenyl group allows for the creation of a diverse array of chemical entities .

Drug Resistance Overcoming Strategies

Research into the derivatives of 4-(2-Bromophenyl)-4-methylpyrrolidin-2-one also includes efforts to overcome drug resistance in microbial infections and cancer. By modifying the chemical structure, researchers aim to enhance the effectiveness and selectivity of chemotherapeutic agents .

属性

IUPAC Name |

4-(2-bromophenyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUSXDCGWXJHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenyl)-4-methylpyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)

![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)

![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)

![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)

![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)

![[1-(3-phenylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467502.png)